1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide: is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications . The compound is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 8th position and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide can be synthesized through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by bromination and subsequent hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by bromination using hydrobromic acid or bromine, and hydroxylation using oxidizing agents like hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects . Additionally, it may inhibit inflammatory pathways, providing anti-inflammatory benefits .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
Comparison: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is unique due to the hydroxyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVFRHNNKXXLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545542 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110192-20-6 | |
Record name | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110192-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.